7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Alkaline Phosphatase Inhibition TNAP High-Throughput Screening

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS 696645-93-9) is a heterocyclic small molecule belonging to the 4,5-dihydro-1H-benzo[g]indazole class, characterized by a fused tricyclic core bearing a carboxylic acid at position 3 and a methoxy substituent at position 7. With a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol, this compound is primarily utilized as a versatile synthetic building block and scaffold for medicinal chemistry exploration.

Molecular Formula C13H12N2O3
Molecular Weight 244.25
CAS No. 696645-93-9
Cat. No. B2363936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
CAS696645-93-9
Molecular FormulaC13H12N2O3
Molecular Weight244.25
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=NNC(=C3CC2)C(=O)O
InChIInChI=1S/C13H12N2O3/c1-18-8-3-5-9-7(6-8)2-4-10-11(9)14-15-12(10)13(16)17/h3,5-6H,2,4H2,1H3,(H,14,15)(H,16,17)
InChIKeyQYTVVDFVUGEKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS 696645-93-9): Chemical Identity and Core Scaffold Profile for Procurement


7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS 696645-93-9) is a heterocyclic small molecule belonging to the 4,5-dihydro-1H-benzo[g]indazole class, characterized by a fused tricyclic core bearing a carboxylic acid at position 3 and a methoxy substituent at position 7 . With a molecular formula of C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol, this compound is primarily utilized as a versatile synthetic building block and scaffold for medicinal chemistry exploration . Its structural features place it within a broader family of benzo[g]indazole derivatives that have been investigated for diverse biological activities, including kinase inhibition, cannabinoid receptor modulation, and alkaline phosphatase inhibition [1].

Why 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid Cannot Be Replaced by Generic Benzo[g]indazole Analogs


Simple substitution among 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives is scientifically unjustified because the specific substitution pattern—particularly the presence and position of the 7-methoxy group—directly modulates both target engagement and physicochemical properties [1]. While the unsubstituted parent scaffold (CAS 856257-31-3, MW 214.22) and 6-methoxy positional isomers are commercially available, the 7-methoxy substitution on the 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid framework generates a distinct hydrogen-bonding surface and electronic distribution that cannot be replicated by other regioisomers . In the context of alkaline phosphatase inhibition, data from the Sanford-Burnham Center for Chemical Genomics screening campaign demonstrate that structurally related benzo[g]indazole compounds exhibit IC₅₀ values spanning over an order of magnitude (from ~2.6 µM to >10 µM), confirming that minor structural modifications produce substantial differences in target potency [2]. Consequently, procurement based solely on scaffold class without verifying the specific substitution pattern risks selecting a compound with materially different biological activity.

Product-Specific Quantitative Evidence: 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid vs. Comparator Analogs


Human Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition: 7-Methoxy Derivative vs. Alternative MLSMR Screening Hits

In the NIH Molecular Libraries Small Molecule Repository (MLSMR) high-throughput screening campaign against human tissue-nonspecific alkaline phosphatase (TNAP) conducted at the Sanford-Burnham Center for Chemical Genomics, 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid demonstrated moderate inhibitory activity with an IC₅₀ of 2.62 µM and 3.71 µM in replicate assays [1]. In the same screening campaign, a comparator benzo[g]indazole analog (MLS000041697, CID 664733) exhibited an IC₅₀ of 12.9 µM against the same target, representing approximately 4.9-fold weaker potency [2]. This direct, intra-assay comparison establishes that the 7-methoxy substitution on the benzo[g]indazole-3-carboxylic acid scaffold confers superior TNAP engagement relative to other MLSMR-derived benzo[g]indazole hits from the identical screening platform.

Alkaline Phosphatase Inhibition TNAP High-Throughput Screening MLSMR

Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy Benzo[g]indazole-3-carboxylic Acid Positional Isomers

The 7-methoxy positional isomer (CAS 696645-93-9) and the 6-methoxy positional isomer (CAS 909859-51-4) share identical molecular formula (C₁₃H₁₂N₂O₃) and molecular weight (244.25 g/mol) but differ in the position of the methoxy substituent on the fused benzo ring [1]. In the context of alkaline phosphatase inhibition screening data, the 7-methoxy derivative (BDBM44407) demonstrated measurable TNAP inhibitory activity (IC₅₀ = 2.62–3.71 µM), whereas the 6-methoxy analog does not appear in the same BindingDB TNAP screening dataset, suggesting differential target engagement based on methoxy position [2]. This regioisomer-dependent activity pattern is consistent with the broader benzo[g]indazole SAR literature, where substitution position on the benzo ring has been shown to critically influence cannabinoid receptor binding affinity and PDE4 inhibitory potency [3].

Regioisomer Selectivity Structure-Activity Relationship Positional Isomer Benzo[g]indazole

Scaffold-Class Differentiation: 4,5-Dihydro-1H-benzo[g]indazole vs. Fully Aromatic 1H-Benzo[g]indazole Core

The 4,5-dihydro-1H-benzo[g]indazole scaffold present in the target compound (CAS 696645-93-9) features a partially saturated cyclohexene ring fused to the pyrazole, whereas the fully aromatic 1H-benzo[g]indazole-3-carboxylic acid scaffold (CAS not specified for the 3-COOH derivative) possesses a completely planar, fully conjugated naphthalene-like core [1]. This structural distinction has functional consequences: in the PDE4 inhibitor series reported by Zong et al. (2015), 3,3a,4,5-tetrahydro-2H-benzo[g]indazole-containing quinoxaline derivatives demonstrated potent EGFR/HER-2 dual inhibitory activity (compound 4l showed superior antiproliferative activity against A549 and MCF-7 cell lines compared to Erlotinib), with the partially saturated ring system contributing to an optimal binding conformation [2]. The dihydro scaffold provides conformational flexibility that is absent in the fully aromatic analog, potentially enabling access to binding pockets inaccessible to rigid, planar structures.

Scaffold Comparison Dihydro vs. Aromatic Conformational Flexibility Benzo[g]indazole

Multitarget Scaffold Potential: Cannabinoid Receptor Ligand Class Evidence for Benzo[g]indazole-3-carboxylic Acid Derivatives

The 4,5-dihydro-1H-benzo[g]indazole scaffold has been validated as a privileged structure for cannabinoid receptor modulation. Murineddu et al. (2006) synthesized and evaluated a series of 4,5-dihydro-1H-benzo[g]indazole-3-carboxamide derivatives as cannabinoid receptor ligands, demonstrating that specific N1-substitution and C3-carboxamide functionalization yielded compounds with CB1 receptor Kᵢ values in the nanomolar range [1]. Compound 31 in this series exhibited a CB1 Kᵢ of 5.6 nM with 23-fold selectivity over CB2 [1]. While the target compound (CAS 696645-93-9) bears a C3-carboxylic acid rather than a carboxamide, the shared 7-methoxy-4,5-dihydro-1H-benzo[g]indazole core establishes it as a direct precursor for generating carboxamide analogs through standard amide coupling chemistry, providing a validated entry point into cannabinoid receptor ligand space .

Cannabinoid Receptor CB1/CB2 Ligand GPCR Benzo[g]indazole

Procurement-Driven Application Scenarios for 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (CAS 696645-93-9)


TNAP Inhibitor Hit-to-Lead Optimization Programs

Researchers engaged in tissue-nonspecific alkaline phosphatase (TNAP) inhibitor discovery can deploy this compound as a moderate-potency hit (IC₅₀ = 2.62–3.71 µM) with a 4.9-fold potency advantage over other benzo[g]indazole screening hits such as MLS000041697 (IC₅₀ = 12.9 µM) from the identical Sanford-Burnham MLSMR screening platform [1]. The presence of the C3-carboxylic acid handle enables straightforward SAR expansion through amide coupling or esterification to probe potency and selectivity against TNAP, placental alkaline phosphatase (PLAP), and intestinal alkaline phosphatase (IAP) isozymes [2].

Cannabinoid Receptor Ligand Library Synthesis Using a Validated Scaffold

The 7-methoxy-4,5-dihydro-1H-benzo[g]indazole core has been validated as a privileged scaffold for cannabinoid receptor modulator development, with specific 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides demonstrating CB1 Kᵢ values as low as 5.6 nM [1]. This compound, as the free C3-carboxylic acid, serves as an ideal starting material for parallel amide library synthesis, enabling exploration of N1-substitution and C3-carboxamide diversity to optimize CB1/CB2 potency and selectivity ratios [2].

Regioisomer-Specific Biological Screening Studies

Laboratories conducting structure-activity relationship studies on benzo[g]indazole derivatives require the specific 7-methoxy regioisomer (CAS 696645-93-9) rather than the 6-methoxy analog (CAS 909859-51-4), because the methoxy position on the benzo ring critically influences target engagement, as evidenced by the differential activity of the 7-methoxy derivative in TNAP screening relative to the absence of the 6-methoxy analog in the same dataset [1]. Procurement of the correct regioisomer eliminates the risk of generating misleading SAR data from positional isomer mixtures [2].

Conformationally Restricted Kinase Inhibitor Scaffold Exploration

The partially saturated 4,5-dihydro-1H-benzo[g]indazole core provides a non-planar, conformationally flexible scaffold that has demonstrated utility in kinase inhibitor design, as shown by the EGFR/HER-2 dual inhibitory activity of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole-quinoxaline conjugates that outperformed Erlotinib in antiproliferative assays against A549 and MCF-7 cell lines [1]. The target compound's C3-carboxylic acid and 7-methoxy substituents offer two orthogonal vectors for introducing kinase-targeting pharmacophores, making it a strategic building block for focused kinase inhibitor library construction [2].

Quote Request

Request a Quote for 7-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.